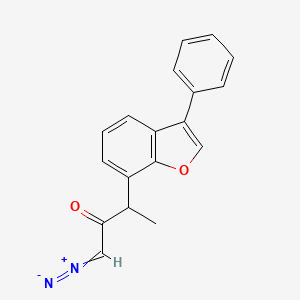
1-Diazonio-3-(3-phenyl-1-benzofuran-7-yl)but-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-3-(3-phenyl-1-benzofuran-7-yl)but-1-en-2-olate is a complex organic compound featuring a benzofuran ring, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 1-Diazonio-3-(3-phenyl-1-benzofuran-7-yl)but-1-en-2-olate typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an efficient way to construct polycyclic benzofuran compounds . Industrial production methods often utilize microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
1-Diazonio-3-(3-phenyl-1-benzofuran-7-yl)but-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace diazonium groups, forming new derivatives.
Scientific Research Applications
1-Diazonio-3-(3-phenyl-1-benzofuran-7-yl)but-1-en-2-olate has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing various benzofuran derivatives, which are valuable in organic synthesis and drug development.
Mechanism of Action
The mechanism of action of 1-Diazonio-3-(3-phenyl-1-benzofuran-7-yl)but-1-en-2-olate involves its interaction with various molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes, which is crucial for its anti-tumor activity. Additionally, the compound can inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects .
Comparison with Similar Compounds
1-Diazonio-3-(3-phenyl-1-benzofuran-7-yl)but-1-en-2-olate is unique due to its specific diazonium and benzofuran moieties. Similar compounds include:
Psoralen: Known for its use in treating skin diseases like psoriasis.
8-Methoxypsoralen: Used in photochemotherapy.
Angelicin: Another benzofuran derivative with therapeutic applications.
These compounds share the benzofuran core but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound in its applications and mechanisms.
Properties
CAS No. |
59132-69-3 |
|---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
1-diazo-3-(3-phenyl-1-benzofuran-7-yl)butan-2-one |
InChI |
InChI=1S/C18H14N2O2/c1-12(17(21)10-20-19)14-8-5-9-15-16(11-22-18(14)15)13-6-3-2-4-7-13/h2-12H,1H3 |
InChI Key |
GNYIUTUKEULQOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1OC=C2C3=CC=CC=C3)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


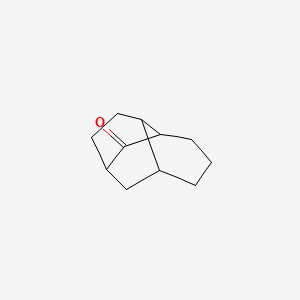
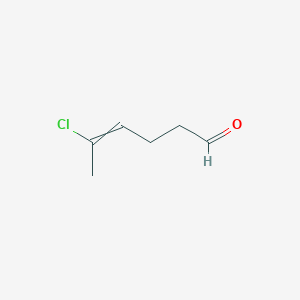

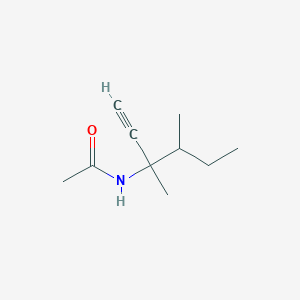
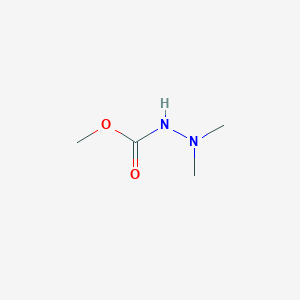


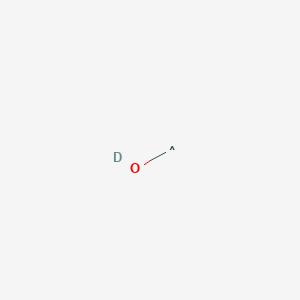
![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)
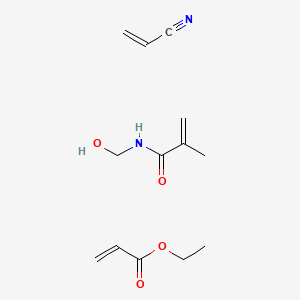

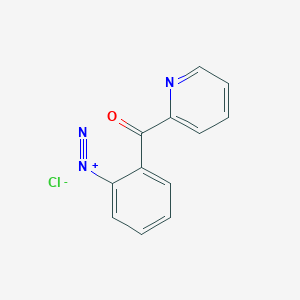
![(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14625495.png)
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-](/img/structure/B14625498.png)
